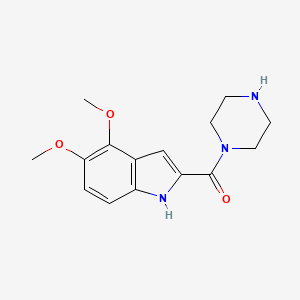
(4,5-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone is a chemical compound with the molecular formula C15H19N3O3 It is characterized by the presence of an indole ring substituted with two methoxy groups at positions 4 and 5, and a piperazine ring attached via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated at positions 4 and 5 using methanol and a suitable catalyst, such as sulfuric acid.
Attachment of the Piperazine Ring: The methoxylated indole is reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the methanone group.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
(4,5-Dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4,5-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,5-Dimethoxy-2-phenyl-1H-indole): Similar structure but with a phenyl group instead of a piperazine ring.
(4,5-Dimethoxy-1H-indole-2-carboxylic acid): Similar structure but with a carboxylic acid group instead of a piperazine ring.
(4,5-Dimethoxy-1H-indole-2-yl)methanol: Similar structure but with a methanol group instead of a piperazine ring.
Uniqueness
(4,5-Dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone is unique due to the presence of both the indole and piperazine rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
899378-09-7 |
|---|---|
Formule moléculaire |
C15H19N3O3 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
(4,5-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C15H19N3O3/c1-20-13-4-3-11-10(14(13)21-2)9-12(17-11)15(19)18-7-5-16-6-8-18/h3-4,9,16-17H,5-8H2,1-2H3 |
Clé InChI |
RWDRPEXHNHGSTI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)N3CCNCC3)OC |
Solubilité |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


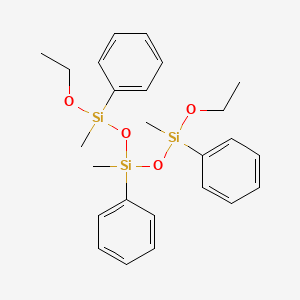
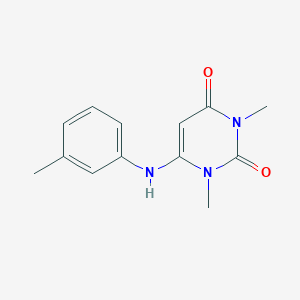
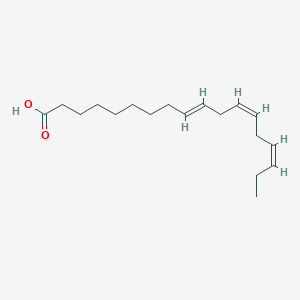
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
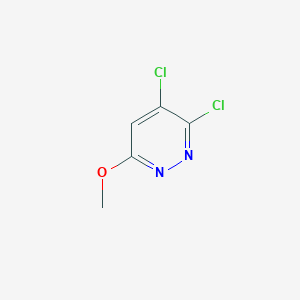
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
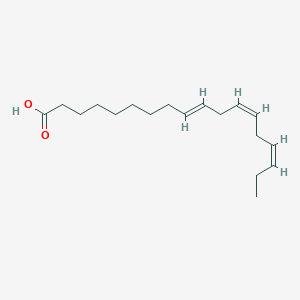
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
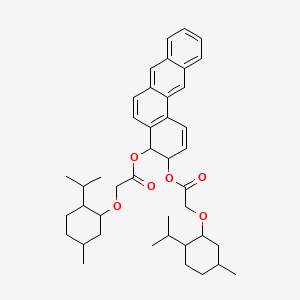
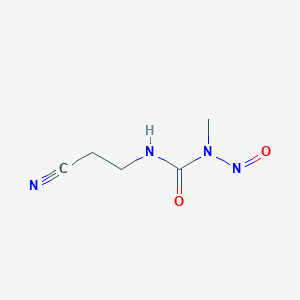
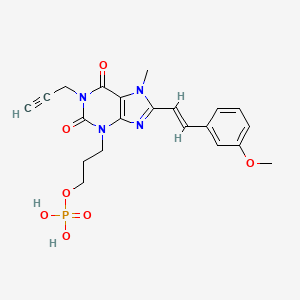
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
![Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate](/img/structure/B14155075.png)
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)
